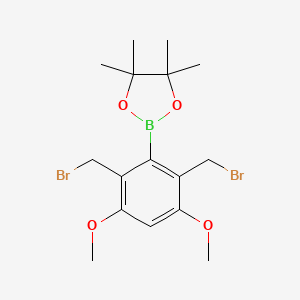
2-(2,6-Bis(bromomethyl)-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Bis(bromomethyl)-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features both bromomethyl and boronate ester functionalities. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
準備方法
The synthesis of 2-(2,6-Bis(bromomethyl)-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common route includes the bromination of 3,5-dimethoxybenzyl alcohol to form 2,6-bis(bromomethyl)-3,5-dimethoxybenzyl bromide. This intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions to yield the final product .
化学反応の分析
2-(2,6-Bis(bromomethyl)-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or aldehydes, and reduction reactions to form hydrocarbons.
科学的研究の応用
2-(2,6-Bis(bromomethyl)-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Materials Science: It is employed in the development of new materials with unique electronic and optical properties.
Industry: The compound is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 2-(2,6-Bis(bromomethyl)-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its reactivity in coupling reactions. The boronate ester group facilitates the transfer of organic groups to palladium catalysts, enabling the formation of new carbon-carbon bonds. This process is crucial in the synthesis of complex organic molecules .
類似化合物との比較
Similar compounds to 2-(2,6-Bis(bromomethyl)-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
2,6-Bis(bromomethyl)naphthalene: This compound also features bromomethyl groups but lacks the boronate ester functionality.
2,6-Bis(bromomethyl)pyridine: Similar in structure but contains a pyridine ring instead of a dimethoxyphenyl group.
The uniqueness of this compound lies in its combination of bromomethyl and boronate ester groups, which provides versatile reactivity in organic synthesis.
特性
分子式 |
C16H23BBr2O4 |
|---|---|
分子量 |
450.0 g/mol |
IUPAC名 |
2-[2,6-bis(bromomethyl)-3,5-dimethoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BBr2O4/c1-15(2)16(3,4)23-17(22-15)14-10(8-18)12(20-5)7-13(21-6)11(14)9-19/h7H,8-9H2,1-6H3 |
InChIキー |
OAOKIKCNSFIDRQ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2CBr)OC)OC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















